5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring and a piperidine moiety. This compound has attracted attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and utility as a building block for more complex molecules. The unique structure of 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole allows for diverse applications, including antimicrobial and anticancer research .
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. The compound is classified as a bioactive molecule due to its reported pharmacological properties. It is often synthesized for use in drug discovery and development .
The synthesis of 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common approach includes the reaction of a piperidine derivative with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. This reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile at temperatures ranging from room temperature to reflux conditions .
The synthetic routes can be summarized as follows:
The molecular structure of 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole features:
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and potentially leading to biological effects such as antimicrobial or anticancer activities. The exact pathways depend on the target proteins and the cellular context being studied .
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically exhibits:
Key chemical properties include:
Relevant analytical data typically includes infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization purposes .
5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms at positions 1, 2, and 4. This arrangement creates a polarized aromatic system with distinct electron-deficient properties. The ring exhibits significant thermal stability (decomposition >250°C) and metabolic resistance due to its resistance to hydrolytic cleavage under physiological conditions. Its dipole moment (~3.5 D) facilitates interactions with biological targets through dipole-dipole bonding and π-stacking. The C3 and C5 positions serve as versatile attachment points for pharmacophores, enabling precise spatial orientation in drug design. This geometric flexibility allows 1,2,4-oxadiazoles to mimic peptide bonds or aromatic systems while maintaining conformational rigidity—critical for target specificity in enzyme inhibition [1] [9].
Table 1: Fundamental Physicochemical Properties of 1,2,4-Oxadiazole Core
Property | Value/Range | Medicinal Significance |
---|---|---|
Aromaticity | Moderate | Enhanced metabolic stability |
Dipole moment | 3.4–3.6 D | Strong target binding affinity |
logP (unsubstituted) | -0.2 to 0.5 | Tunable lipophilicity |
Hydrolytic stability | pH 2–12 resistant | Oral bioavailability |
Ring pKa | Non-basic/non-acidic | Minimal ionization at physiological pH |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities due to their comparable electronic profiles and superior metabolic stability. The O–N–C linkage (bond angle ~105°) effectively mimics the carbonyl geometry of esters (120°), while maintaining 10–100× greater resistance to esterase-mediated hydrolysis. This property is exemplified by oxadiazole-containing drugs like Ataluren (PTC124), where the heterocycle replaces a labile ester bond in its pharmacophore. Beyond ester/amide mimicry, these heterocycles exhibit tunable π-electron density through C3/C5 substitution, enabling optimization for diverse targets:
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s synthesis of "furo[ab1]diazoles," though therapeutic exploration remained dormant for decades. The 1960s marked a turning point with the introduction of oxolamine—the first FDA-approved oxadiazole drug (1961) acting as a cough suppressant. This breakthrough validated the scaffold’s biocompatibility and spurred systematic investigation [2] [9]. The 1980s–1990s saw expansion into neuroscience with fasiplon (anxiolytic, 1987) and cardiovascular therapy via butalamine (vasodilator, 1978). The 21st century witnessed strategic deployment of oxadiazoles as bioisosteres:
Table 2: Milestone 1,2,4-Oxadiazole Drugs
Drug | Year | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Oxolamine | 1961 | Antitussive | 3-Phenyl substitution |
Butalamine | 1978 | Vasodilator | N1-alkyl chain |
Fasiplon | 1987 | Anxiolytic | Imidazo[1,2-b][1,2,4]oxadiazole |
Pleconaril | 2002 | Antiviral | Trifluoromethyl substitution |
Ataluren | 2014 | Genetic disorders | 3-(4-Nitrobenzoyl) substitution |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2